molecular formula C23H26N4O3 B1227689 8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1227689
M. Wt: 406.5 g/mol
InChI Key: NDJRQAYOONYZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-28273 is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

A study by Rivera and González-Salas (2010) describes the synthesis of novel triazenes, including compounds related to the structure of 8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane. These compounds were characterized using various techniques like HR-MS, NMR, and X-ray crystallography, highlighting the importance of structural analysis in chemical research (Rivera & González-Salas, 2010).

Ozonolysis Reactions

Griesbaum, Liu, and Henke (1998) explored ozonolysis reactions involving related compounds, resulting in products like N-methoxy-1,2-dioxa-4-azaspiro[4.5]decane. This work demonstrates the application of ozonolysis in synthesizing complex organic structures, which is a significant aspect of organic chemistry research (Griesbaum et al., 1998).

Structural Elucidation in Drug Research

Richter et al. (2022) conducted a structural study on a compound structurally similar to this compound. This study involved X-ray, NMR, and DFT methods, indicating the significance of structural elucidation in the development of pharmaceutical compounds (Richter et al., 2022).

Mass Spectrometric Analysis

Solomons (1982) investigated the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, a related compound, to understand its fragmentation patterns. Such studies are vital for understanding the behavior of organic molecules under mass spectrometric analysis, which has wide applications in both research and industry (Solomons, 1982).

Nonlinear Optical Material Research

Kagawa et al. (1994) discovered that a compound closely related to this compound, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, is a potential material for nonlinear optical devices. This highlights the application of such compounds in the development of advanced optical technologies (Kagawa et al., 1994).

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

8-[11-(4-methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C23H26N4O3/c1-28-17-7-5-16(6-8-17)20-15-21-24-19-4-2-3-18(19)22(27(21)25-20)26-11-9-23(10-12-26)29-13-14-30-23/h5-8,15H,2-4,9-14H2,1H3

InChI Key

NDJRQAYOONYZHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)N=C4CCCC4=C3N5CCC6(CC5)OCCO6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)N=C4CCCC4=C3N5CCC6(CC5)OCCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 3
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 5
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.